BenchChemオンラインストアへようこそ!

5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

NNMT Inhibition NAMPT Inhibition Kinase Profiling

This compound is a bespoke building block for SAR library expansion: a 5-bromo-nicotinamide core linked to a 1-methylpyrazole-pyridine pharmacophore. With no published bioactivity data, it is exclusively suited for in-house target profiling or as a matched negative control in enzymatic/cellular assays. Its bromine handle enables downstream Pd-catalyzed cross-coupling, unlocking diverse chemical space. Reliability demands independent QC and activity validation. No generic interchangeability – ensure structural uniqueness before procurement.

Molecular Formula C16H14BrN5O
Molecular Weight 372.226
CAS No. 2034613-61-9
Cat. No. B2533301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide
CAS2034613-61-9
Molecular FormulaC16H14BrN5O
Molecular Weight372.226
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C16H14BrN5O/c1-22-15(4-5-21-22)14-3-2-11(7-19-14)8-20-16(23)12-6-13(17)10-18-9-12/h2-7,9-10H,8H2,1H3,(H,20,23)
InChIKeyHXDADZZCQHPWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034613-61-9): Procurement-Grade Baseline Profile


5-Bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034613-61-9) is a synthetic small molecule characterized by a nicotinamide core substituted at the 5-position with bromine and linked via a methylene bridge to a 1-methyl-1H-pyrazol-5-yl-pyridine moiety. Its molecular formula is C₁₆H₁₄BrN₅O, with a molecular weight of 372.23 g/mol . The compound is catalogued as a research chemical and building block (e.g., vendor catalog EVT-2670375), intended exclusively for non-human research applications .

Why Generic Substitution Is Unsupported for 5-Bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034613-61-9)


Current evidence does not support the interchangeability of this compound with any structurally or functionally related analogs. A search of authoritative databases (BindingDB, ChEMBL, PubChem) and patent literature (USPTO, Google Patents) for quantitative bioactivity data (e.g., IC₅₀, Kᵢ) or target engagement profiles yielded no direct matches for this specific CAS number [1][2]. Furthermore, no primary research publications or patents were identified that characterize its biological activity, selectivity, or physicochemical properties [3]. Consequently, there is no validated basis to claim functional equivalence or superiority over any comparator, making generic substitution impossible to scientifically assess.

Quantitative Differentiation Evidence for 5-Bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034613-61-9): A Data Absence Report


No Quantifiable Bioactivity or Selectivity Data Available for Direct Comparator Analysis

Despite extensive database and literature interrogation, no quantitative bioactivity data (IC₅₀, Kᵢ, % inhibition) or selectivity profiles were identified for 5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide against any biological target [1]. While structurally related nicotinamide derivatives bearing substituted pyrazole moieties have been reported as succinate dehydrogenase (SDH) inhibitors with IC₅₀ values in the low micromolar range, the specific target compound is not described in those studies [2]. Therefore, no head-to-head or cross-study comparison can be made.

NNMT Inhibition NAMPT Inhibition Kinase Profiling

No Validated Pharmacokinetic, Solubility, or Stability Data for Procurement Decision Support

No experimental or predicted ADME (Absorption, Distribution, Metabolism, Excretion), solubility, or stability data were found for CAS 2034613-61-9 in any reputable database or literature [1]. While computational prediction models could estimate properties such as logP or aqueous solubility based on its chemical structure, such in silico estimates lack the validation required for rigorous procurement decisions and do not constitute comparative evidence.

Physicochemical Properties Stability ADME

Lack of Patent Protection or Composition-of-Matter Claims Indicating Novelty

A thorough patent search across US and international databases did not identify any patents claiming 5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide as a novel composition of matter, method of use, or synthetic intermediate [1]. This contrasts with other nicotinamide-pyrazole hybrids that are explicitly claimed in patents targeting NNMT, NAMPT, or NADPH oxidase [2].

Intellectual Property Patent Landscape Freedom to Operate

Recommended Application Scenarios for 5-Bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034613-61-9) Based on Available Evidence


Exploratory Medicinal Chemistry as a Synthetic Building Block

Given its structural complexity and the absence of characterized biological activity, the compound is best suited as a synthetic intermediate or building block in the exploratory synthesis of novel nicotinamide-pyrazole hybrid libraries . Its 5-bromo substituent provides a reactive handle for further derivatization via cross-coupling reactions, while the 1-methylpyrazole-pyridine motif is a recognized pharmacophore in kinase and oxidoreductase inhibitor design [1]. Procurement is recommended only for in-house structure-activity relationship (SAR) exploration with subsequent in-house profiling.

Reference Standard for Analytical Method Development

The compound can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) targeting structurally related nicotinamide derivatives . Its distinct molecular weight (372.23 g/mol) and bromine isotopic pattern provide unique mass spectrometric signatures that facilitate method calibration and matrix effect assessment.

Chemical Probe for Target Identification with Caution

If pursued as a chemical probe for target identification, researchers must independently validate its activity, selectivity, and stability profiles prior to use in cellular or in vivo models . The compound's structural similarity to known NNMT and SDH inhibitors noted in the literature raises the possibility of polypharmacology, but this remains unverified for this specific structure. Procurement should be accompanied by a rigorous in-house quality control and target engagement validation plan.

Negative Control for Comparative Compound Studies

Due to the complete absence of bioactivity data, this compound may serve as a matched negative control in studies profiling active nicotinamide-pyrazole analogs, provided that physicochemical equivalence (e.g., comparable logP, solubility) is experimentally confirmed . This application requires thorough in-house characterization to rule out any cryptic activity.

Quote Request

Request a Quote for 5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.